N-(2,6-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
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Overview
Description
“N-(2,6-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide” is a synthetic organic compound that belongs to the class of pyridazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,6-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide” typically involves the following steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Substitution Reactions:
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction of the pyridazinone core can yield dihydropyridazine derivatives.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Alcohols, carboxylic acids.
Reduction Products: Dihydropyridazine derivatives.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes involved in metabolic pathways.
Receptor Binding: May act as a ligand for certain biological receptors.
Medicine
Drug Development:
Industry
Agriculture: Possible use as a pesticide or herbicide.
Pharmaceuticals: Intermediate in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of “N-(2,6-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide” involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Alternatively, it may bind to receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Compounds with similar pyridazinone cores but different substituents.
Acetamide Derivatives: Compounds with similar acetamide functional groups but different aromatic rings.
Uniqueness
“N-(2,6-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide” is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical properties compared to other pyridazinone or acetamide derivatives.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-14-7-9-17(10-8-14)18-11-12-20(26)24(23-18)13-19(25)22-21-15(2)5-4-6-16(21)3/h4-12H,13H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWIHDLVIASQMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=CC=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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